2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a piperazine ring, a thienopyrimidine core, and various substituents
Scientific Research Applications
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Functionalization: Introduction of the piperazine ring and other substituents is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of a thienopyrimidine core with a piperazine ring and various substituents. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-30-16-8-6-15(7-9-16)17-14-31-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNBTGSEOVFEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.